(4-Bromo-2,3,5-trifluorophenyl)methanamine
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Overview
Description
(4-Bromo-2,3,5-trifluorophenyl)methanamine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol . This compound is characterized by the presence of a bromine atom, three fluorine atoms, and an amine group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3,5-trifluorophenyl)methanamine typically involves multiple steps. One common method starts with the bromination of a fluorinated benzene derivative, followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3,5-trifluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation reactions can produce nitro compounds .
Scientific Research Applications
(4-Bromo-2,3,5-trifluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3,5-trifluorophenyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The amine group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-fluorophenyl)methanamine: Similar structure but with fewer fluorine atoms.
(4-Bromo-2,3,5-trifluorophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(4-Bromo-2,3,5-trifluorophenyl)methanamine is unique due to the combination of bromine and three fluorine atoms, which can significantly affect its chemical properties and reactivity compared to other similar compounds .
Biological Activity
(4-Bromo-2,3,5-trifluorophenyl)methanamine is a halogenated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, suggests enhanced biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C7H6BrF3N. The compound features a phenyl ring with a bromine atom and three fluorine atoms at specific positions, which contribute to its lipophilicity and potential interactions with biological membranes.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Properties : Studies suggest that halogenated compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Activity : Trifluoromethyl-substituted compounds have shown promise in targeting cancer cells through various mechanisms.
- Anti-inflammatory Effects : The presence of halogens often enhances the anti-inflammatory properties of organic molecules.
The mechanism by which this compound exerts its biological effects is largely attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents influence the compound’s binding affinity toward enzymes and receptors. This interaction can modulate signaling pathways involved in inflammation and cell proliferation.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Research :
- Inflammation Modulation :
Comparative Analysis of Related Compounds
To understand the unique properties of this compound better, a comparison with other halogenated phenyl compounds is useful:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
4-Bromo-2-fluorophenol | Bromine and fluorine on phenolic ring | Moderate antimicrobial activity |
2,3-Difluorophenol | Two fluorine substituents | Low anticancer activity |
4-Trifluoromethylphenol | Trifluoromethyl group instead of amine | High lipophilicity; variable activity |
(4-Bromo-2,3-difluorophenyl)methanamine | Similar halogenation; different potency | Significant anticancer effects |
Properties
Molecular Formula |
C7H5BrF3N |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
(4-bromo-2,3,5-trifluorophenyl)methanamine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1H,2,12H2 |
InChI Key |
KKTJLZPQCBGJQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)F)CN |
Origin of Product |
United States |
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